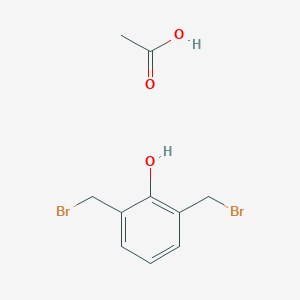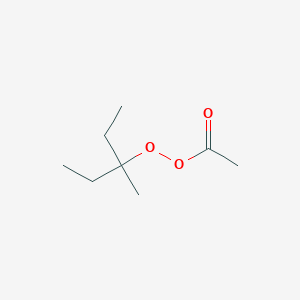![molecular formula C14H16N2OS2 B14598121 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine CAS No. 58841-17-1](/img/structure/B14598121.png)
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a benzenesulfinyl group and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzenesulfinyl Group: This can be achieved by reacting benzene with sulfur dioxide and an oxidizing agent to introduce the sulfinyl group.
Attachment of the Sulfanyl Group:
Introduction of the Diamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: The major product would be 4-{[2-(Benzenesulfonyl)ethyl]sulfanyl}benzene-1,2-diamine.
Reduction: The major product would be 4-{[2-(Benzenesulfanyl)ethyl]sulfanyl}benzene-1,2-diamine.
Substitution: The major products would depend on the specific substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-{[2-(Benzenesulfonyl)ethyl]sulfanyl}benzene-1,2-diamine: This compound is similar but features a sulfonyl group instead of a sulfinyl group.
4-{[2-(Benzenesulfanyl)ethyl]sulfanyl}benzene-1,2-diamine: This compound is similar but features a sulfide group instead of a sulfinyl group.
Uniqueness
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine is unique due to the presence of both a sulfinyl group and a diamine group on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
58841-17-1 |
|---|---|
Fórmula molecular |
C14H16N2OS2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-[2-(benzenesulfinyl)ethylsulfanyl]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2OS2/c15-13-7-6-11(10-14(13)16)18-8-9-19(17)12-4-2-1-3-5-12/h1-7,10H,8-9,15-16H2 |
Clave InChI |
XHJJEPVLTZWZNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)CCSC2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



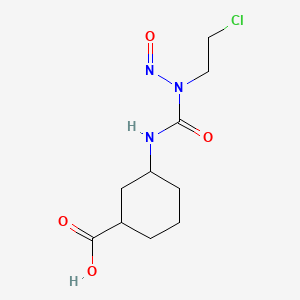



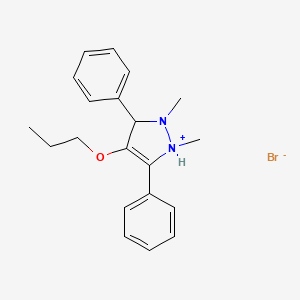
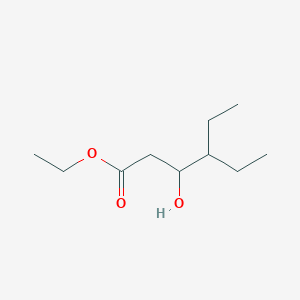
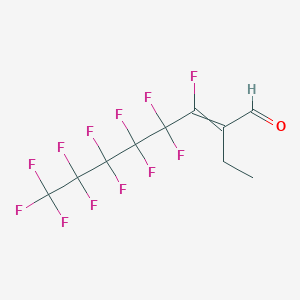
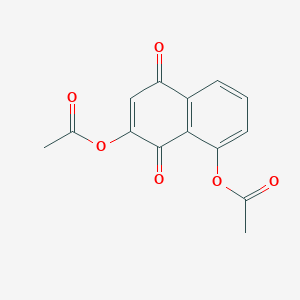

![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

